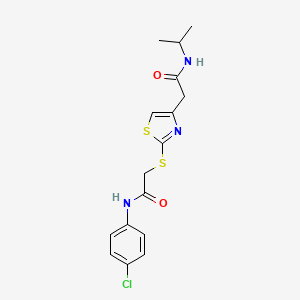

N-(4-氯苯基)-2-((4-(2-(异丙胺)-2-氧代乙基)噻唑-2-基)硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel acetamide derivatives has been a subject of interest in recent research due to their potential biological activities. In one study, a series of new 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamide and 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives were synthesized. The process involved the creation of benzimidazole derivatives followed by the introduction of the acetamide group . Another research effort led to the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, which were obtained by reacting 2-aminobenzothiazole with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized from various aromatic organic acids, which were converted into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, before reacting with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .

Molecular Structure Analysis

The molecular structures of the synthesized acetamide derivatives were confirmed using various spectroscopic techniques. Elemental analyses, (1)H-NMR, IR, and mass spectral data were employed to ascertain the chemical structure of the novel compounds . These techniques are crucial for verifying the successful synthesis of the target molecules and for ensuring the purity and identity of the compounds before biological testing.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamide derivatives are multi-step processes that require precise control of reaction conditions. For instance, the synthesis of the benzimidazole derivatives involves nucleophilic substitution reactions, condensation, and cyclization steps . The formation of the N-(benzo[d]thiazol-2-yl) acetamide derivatives includes a sequence of reactions starting from aminobenzothiazole, indicating the complexity of synthesizing such heterocyclic compounds . The oxadiazole derivatives are formed through a series of reactions including esterification, hydrazide formation, cyclization to form oxadiazole rings, and finally sulfanyl acetamide formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and have significant implications for their biological activity. The antioxidant properties of the benzimidazole derivatives were evaluated using in vitro assays, such as the lipid peroxidation (LP) assay and the ethoxyresorufin O-deethylase (EROD) assay, as well as their interaction with the DPPH free radical . The antibacterial activity of the N-(benzo[d]thiazol-2-yl) acetamide derivatives was tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity . The oxadiazole derivatives were screened for their inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), showing relative activity against acetylcholinesterase .

科学研究应用

合成和结构分析

研究主要集中在相关化合物的合成和结构表征上。例如,已经使用碳二亚胺缩合催化合成了涉及类似结构框架的新型衍生物,展示了这些化合物化学合成中的多功能性 (Yu et al., 2014)。已经分析了此类中某些化合物的晶体结构,以了解其分子几何形状和相互作用,表明具有多种化学应用的潜力 (Saravanan et al., 2016)。

抗菌和抗癌潜力

多项研究探讨了具有类似结构特征的化合物的抗菌和抗癌潜力。一些衍生物对各种细菌菌株表现出中度至良好的活性,表明它们作为抗菌剂的潜力 (Desai et al., 2008)。此外,已经评估了带有与给定化学结构相关的杂环的化合物的抗肿瘤活性,其中一些对特定癌细胞系表现出相当大的抗癌活性 (Yurttaş et al., 2015)。

属性

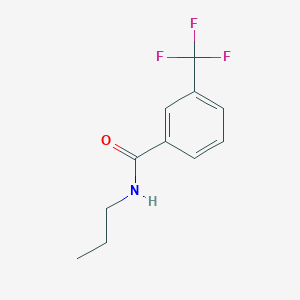

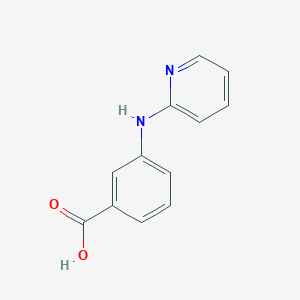

IUPAC Name |

2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2S2/c1-10(2)18-14(21)7-13-8-23-16(20-13)24-9-15(22)19-12-5-3-11(17)4-6-12/h3-6,8,10H,7,9H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETVNRNOGAOXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[2-oxo-2-(piperidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2537532.png)

![2-[(2-Amino-1,3-oxazol-4-yl)methyl]isoindole-1,3-dione](/img/structure/B2537537.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)

![3-{[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2537549.png)

![2-cyclohexyl-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2537552.png)

![4-{[(9,10-dioxo(2-anthryl))sulfonyl]methylamino}-N,N-diethylbutanamide](/img/structure/B2537553.png)